molecular formula C14H11Cl3N2O2 B4555115 3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide

3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide

Cat. No.: B4555115
M. Wt: 345.6 g/mol
InChI Key: SBIQAIZFZXDNRK-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H11Cl3N2O2 and its molecular weight is 345.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dichloro-N-(5-chloro-6-methyl-2-pyridinyl)-4-methoxybenzamide is 343.988611 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Analytical Methodology A study on the metabolism of a closely related compound, N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (a phosphodiesterase IV inhibitor), detailed the development of a liquid chromatography/mass spectrometry (LC/MS/MS) assay for its quantification in rat and mouse plasma. This assay enabled the investigation of the compound's hydrolysis in vivo, highlighting the importance of analytical methodologies in understanding the pharmacokinetics of such chemicals (Cassidy et al., 2000).

Neuroleptic Potential Another research focus has been on the neuroleptic potential of structurally similar compounds, examining their chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding. These studies aimed at understanding the antidopaminergic properties, with findings suggesting considerable potency in certain derivatives compared to known neuroleptic drugs, providing a foundation for exploring therapeutic applications (de Paulis et al., 1986).

Radiopharmaceutical Development The synthesis and potential application of radiolabeled compounds for positron emission tomography (PET) imaging of cerebral dopamine receptors have also been researched. One study labeled Raclopride, a potent dopamine receptor antagonist, with [11C] for PET studies, demonstrating the compound's utility in visualizing dopamine receptor-rich areas in the monkey brain (Ehrin et al., 1985).

Photocatalytic Degradation Studies Research on the photodecomposition of propyzamide, a compound with a similar structure, utilized titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization. This study underscores the compound's relevance in environmental science, particularly in the degradation of pollutants through photocatalytic processes (Torimoto et al., 1996).

Properties

IUPAC Name

3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-7-9(15)3-4-12(18-7)19-14(20)8-5-10(16)13(21-2)11(17)6-8/h3-6H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIQAIZFZXDNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
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3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
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3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
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3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
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3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
Reactant of Route 6
3,5-dichloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.